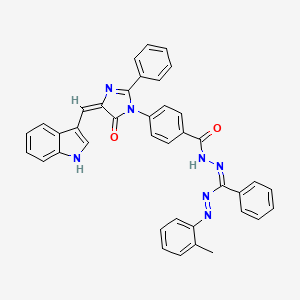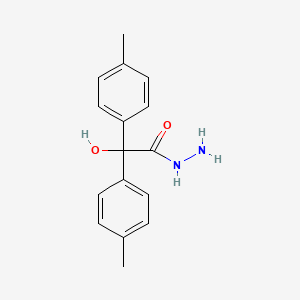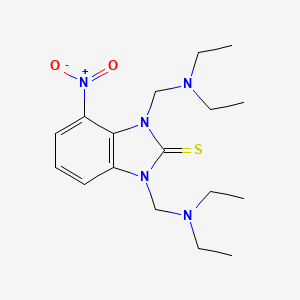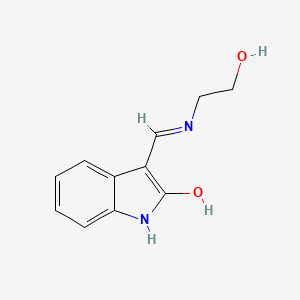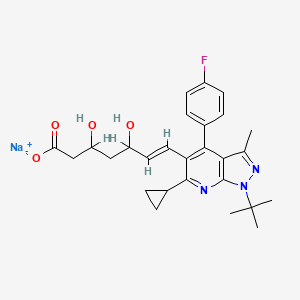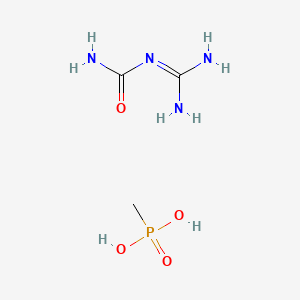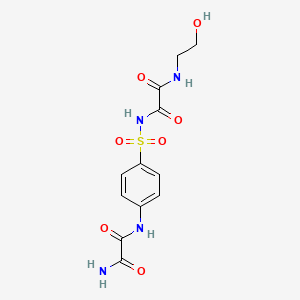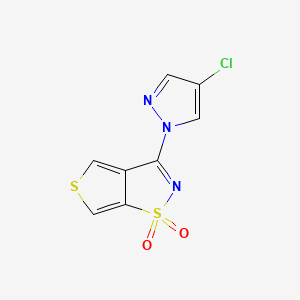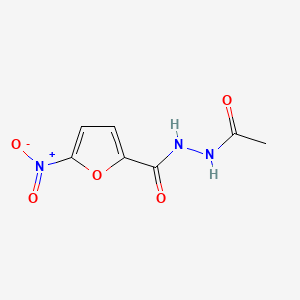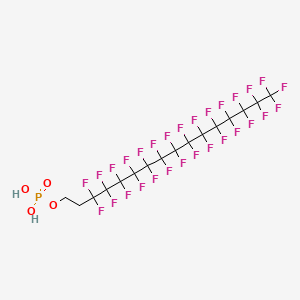
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate is a highly fluorinated compound known for its unique chemical properties. The extensive fluorination imparts exceptional stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate typically involves the fluorination of a suitable hydrocarbon precursor followed by phosphorylation. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorinating reagents like cobalt trifluoride. The phosphorylation step involves reacting the fluorinated hydrocarbon with phosphoric acid or a phosphorylating agent under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of fluorination reactions is crucial to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate primarily undergoes substitution reactions due to the stability of the carbon-fluorine bonds. Oxidation and reduction reactions are less common due to the compound’s high resistance to such processes.
Common Reagents and Conditions
Substitution reactions often involve nucleophilic reagents under mild conditions. The presence of strong bases or acids can facilitate these reactions, although the compound’s stability often requires specific catalysts to achieve significant reaction rates.
Major Products
The major products of substitution reactions typically include derivatives where one or more fluorine atoms are replaced by other functional groups, depending on the nucleophile used. These derivatives can exhibit varied properties, making them useful for different applications.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and reactivity.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes due to its unique properties.
Medicine: Investigated for its potential in drug delivery systems, where its stability and resistance to metabolic degradation are advantageous.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants that require exceptional chemical resistance and stability.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate exerts its effects is primarily through its interaction with other molecules via its highly fluorinated structure. The extensive fluorination provides a hydrophobic and lipophobic surface, which can influence the behavior of molecules in its vicinity. This property is particularly useful in creating barriers or modifying surfaces to resist chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 1,1,2,2-Tetrahydroperfluorodecyltrimethoxysilane
Uniqueness
What sets 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate apart from similar compounds is its specific combination of extensive fluorination and the presence of a phosphate group. This combination imparts unique properties such as enhanced stability, resistance to chemical reactions, and the ability to form strong interactions with other molecules, making it highly valuable in specialized applications.
Properties
CAS No. |
94200-54-1 |
|---|---|
Molecular Formula |
C16H6F29O4P |
Molecular Weight |
844.14 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl dihydrogen phosphate |
InChI |
InChI=1S/C16H6F29O4P/c17-3(18,1-2-49-50(46,47)48)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h1-2H2,(H2,46,47,48) |
InChI Key |
QIZXNATWTHMMHR-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)

